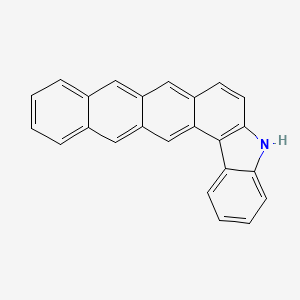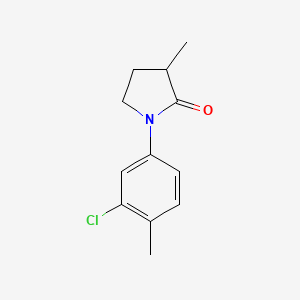
1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one is a chemical compound characterized by its unique structure, which includes a pyrrolidinone ring substituted with a 3-chloro-4-methylphenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one typically involves the reaction of 3-chloro-4-methylaniline with a suitable pyrrolidinone precursor. One common method includes the use of acetic acid as a solvent, where the reaction proceeds efficiently to yield the desired compound with good purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, as a herbicide, it interferes with photosynthesis by inhibiting the fixation of carbon dioxide in plant leaves . This inhibition is more pronounced under light conditions, suggesting its role in disrupting the photosynthetic electron transport chain.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-methylphenyl)-3-methylurea: Shares a similar structural motif but differs in the presence of a urea group instead of a pyrrolidinone ring.
1-(3-Chloro-4-methylphenyl)ethanone: Another related compound with a simpler structure, featuring an ethanone group instead of a pyrrolidinone ring.
Uniqueness: 1-(3-Chloro-4-methylphenyl)-3-methylpyrrolidin-2-one stands out due to its unique combination of a pyrrolidinone ring and a substituted phenyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
2884-69-7 |
|---|---|
Molekularformel |
C12H14ClNO |
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
1-(3-chloro-4-methylphenyl)-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H14ClNO/c1-8-3-4-10(7-11(8)13)14-6-5-9(2)12(14)15/h3-4,7,9H,5-6H2,1-2H3 |
InChI-Schlüssel |
IDCUDPFNBCHCDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(C1=O)C2=CC(=C(C=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B13826104.png)
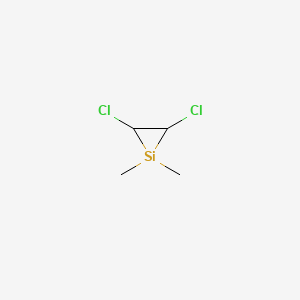
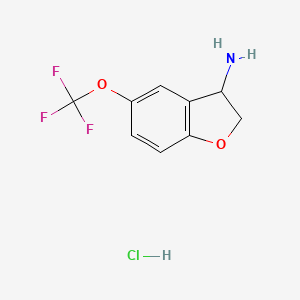
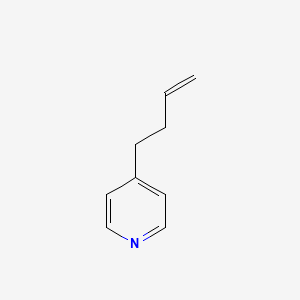

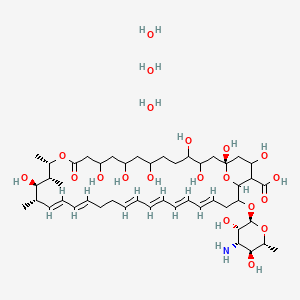
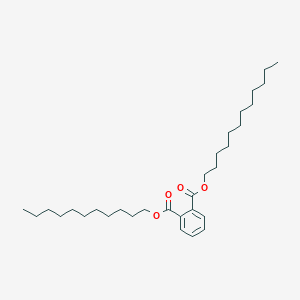
![(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one](/img/structure/B13826144.png)
![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)
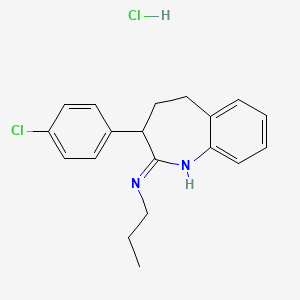
![4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol,hexahydro-2,2-dimethyl-,(3aS,4R,6R,7R,7aR)-(9CI)](/img/structure/B13826179.png)
